Cas no 76574-45-3 (4-Amino-2-ethyl-5-pyrimidinecarbonitrile)

4-Amino-2-ethyl-5-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group, an ethyl group, and a nitrile functionality. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of both amino and nitrile groups enhances its reactivity, enabling participation in condensation, cyclization, and other nucleophilic substitution reactions. Its well-defined molecular framework ensures consistent performance in fine chemical applications. The compound is typically characterized by high purity and stability, making it suitable for research and industrial-scale processes requiring precise control over reaction pathways.
4-Amino-2-ethyl-5-pyrimidinecarbonitrile structure
76574-45-3 structure
Product Name:4-Amino-2-ethyl-5-pyrimidinecarbonitrile
CAS No:76574-45-3
MF:C7H8N4
MW:148.16522026062
CID:561414
PubChem ID:23278256
Update Time:2025-11-01

4-Amino-2-ethyl-5-pyrimidinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarbonitrile,4-amino-2-ethyl-
    • 5-Pyrimidinecarbonitrile, 4-amino-2-ethyl- (9CI)
    • 4-amino-2-ethylpyrimidine-5-carbonitrile
    • BDA57445
    • DTXSID70632418
    • CS-0098268
    • AT18450
    • EN300-366171
    • 76574-45-3
    • SCHEMBL12844135
    • AKOS013498223
    • IICZPRJRQVCUPF-UHFFFAOYSA-N
    • Z1203578839
    • 4-AMINO-2-ETHYL-5-PYRIMIDINECARBONITRILE
    • 4-Amino-2-ethyl-5-pyrimidinecarbonitrile
    • Inchi: 1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11)
    • InChI Key: IICZPRJRQVCUPF-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C=NC=1CC)N

Computed Properties

  • Exact Mass: 148.07504
  • Monoisotopic Mass: 148.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.59

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Additional information on 4-Amino-2-ethyl-5-pyrimidinecarbonitrile

Professional Introduction to 4-Amino-2-ethyl-5-pyrimidinecarbonitrile (CAS No. 76574-45-3)

4-Amino-2-ethyl-5-pyrimidinecarbonitrile, a compound with the chemical formula C₆H₈N₄, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 76574-45-3, has garnered attention due to its versatile applications in the synthesis of various biologically active molecules. The pyrimidine core structure of this compound makes it a valuable building block for the development of new drugs and pesticides.

The< strong>4-amino and 5-pyrimidinecarbonitrile functional groups present in this molecule contribute to its reactivity and utility in synthetic chemistry. The amino group at the 4-position provides a site for further functionalization, while the cyano group at the 5-position can be transformed into other pharmacophores through various chemical reactions. These features make 4-amino-2-ethyl-5-pyrimidinecarbonitrile a preferred choice for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. Pyrimidine derivatives have been extensively studied for their potential as antiviral, anticancer, and anti-inflammatory agents. Among these derivatives, 4-amino-2-ethyl-5-pyrimidinecarbonitrile has shown promise in several preclinical studies. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most notable applications of 4-amino-2-ethyl-5-pyrimidinecarbonitrile is in the development of antiviral drugs. The pyrimidine scaffold is closely related to nucleic acid bases, making it an ideal candidate for interfering with viral replication. Recent studies have demonstrated that derivatives of this compound can inhibit the activity of viral enzymes such as reverse transcriptase and polymerase. These findings have opened new avenues for the treatment of viral infections, including HIV and hepatitis C.

The< strong>synthesis of 4-amino-2-ethyl-5-pyrimidinecarbonitrile involves multi-step organic reactions, typically starting from readily available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with guanidine hydrochloride to form ethyl 2-cyanoethylidenemalonate, which is then cyclized to yield 2-amino-5-cyanopyrimidine. Subsequent alkylation at the 2-position with ethyl bromide followed by deprotection steps afford the desired product. This synthetic pathway highlights the compound's accessibility and feasibility for large-scale production.

The< strong>pharmacological properties of 4-amino-2-ethyl-5-pyrimidinecarbonitrile have been thoroughly investigated in various cell-based and animal models. In vitro studies have shown that this compound exhibits significant inhibitory activity against several kinases, including EGFR, JAK2, and FLT3. These kinases are implicated in various cancers and inflammatory conditions, making them attractive targets for drug development. Additionally, preclinical trials have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while minimizing toxicity to healthy tissues.

The< strong>agrochemical applications of 4-amino-2-ethyl-5-pyrimidinecarbonitrile are also noteworthy. Pyrimidine-based compounds have been widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. Researchers have synthesized several derivatives of this compound that exhibit potent activity against a range of agricultural pathogens. These findings suggest that further exploration of this scaffold could lead to novel agrochemicals that enhance crop protection.

In conclusion, 4-amino-2-ethyl-5-pyrimidinecarbonitrile (CAS No. 76574-45-3) is a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable building block for synthesizing biologically active molecules targeting various diseases and agricultural challenges. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in drug discovery and agricultural innovation.

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